Tetramyristoylcardiolipin
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Overview
Description
Tetramyristoylcardiolipin is a cardiolipin derivative where all four phosphatidyl acyl groups are specified as myristoyl (tetradecanoyl). It is an anionic lipid that plays a crucial role in studying cell membrane function and drug delivery mechanisms . This compound is predominantly found in the inner mitochondrial membrane and is essential for various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramyristoylcardiolipin can be synthesized through the esterification of cardiolipin with myristic acid. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction typically occurs in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tetramyristoylcardiolipin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized cardiolipin derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the cardiolipin molecule.
Substitution: Substitution reactions involve replacing one of the acyl groups with another fatty acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Fatty acids and catalysts like DCC and DMAP in organic solvents.
Major Products:
Oxidation: Oxidized cardiolipin derivatives.
Reduction: Reduced forms of cardiolipin.
Substitution: Modified cardiolipin with different acyl groups.
Scientific Research Applications
Tetramyristoylcardiolipin has a wide range of applications in scientific research:
Mechanism of Action
Tetramyristoylcardiolipin exerts its effects primarily through its interactions with mitochondrial membranes. It helps maintain the structural integrity and fluidity of the inner mitochondrial membrane, which is crucial for mitochondrial function . The compound interacts with various proteins and enzymes involved in mitochondrial energy production and apoptosis .
Comparison with Similar Compounds
Diphosphatidylglycerol: Another cardiolipin derivative with different acyl groups.
Tetralauroylcardiolipin: Similar structure but with lauric acid instead of myristic acid.
Tetraoleoylcardiolipin: Contains oleic acid as the acyl group.
Uniqueness: Tetramyristoylcardiolipin is unique due to its specific acyl group composition, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C65H132N2O17P2 |
---|---|
Molecular Weight |
1275.7 g/mol |
IUPAC Name |
azane;[(2R)-3-[[3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C65H126O17P2.2H3N/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2;;/h59-61,66H,5-58H2,1-4H3,(H,71,72)(H,73,74);2*1H3/t60-,61-;;/m1../s1 |
InChI Key |
WUHLCMIVLGWFSP-MWZRJEOUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N |
Origin of Product |
United States |
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